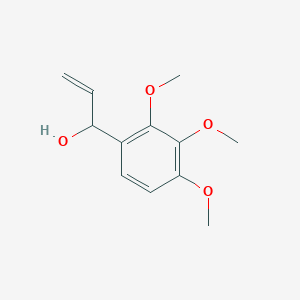

1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol |

InChI |

InChI=1S/C12H16O4/c1-5-9(13)8-6-7-10(14-2)12(16-4)11(8)15-3/h5-7,9,13H,1H2,2-4H3 |

InChI Key |

LWYREEUSCVIIJZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(C=C)O)OC)OC |

Origin of Product |

United States |

Contextualization Within Trimethoxyphenyl Chemical Scaffolds

The 1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol molecule belongs to the broader class of compounds containing a trimethoxyphenyl group. This particular arrangement of three methoxy (B1213986) groups on a phenyl ring is a well-established pharmacophore in medicinal chemistry, known to impart specific biological activities. nih.govnih.gov The presence and positioning of these methoxy substituents can significantly influence the molecule's electronic properties, solubility, and metabolic stability, making the trimethoxyphenyl scaffold a valuable component in the design of new therapeutic agents. smolecule.com

Significance of the Allylic Alcohol Functionality

A key feature of 1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol is its allylic alcohol functional group. Allylic alcohols are organic compounds where a hydroxyl group is attached to a carbon atom adjacent to a carbon-carbon double bond. ebsco.com This structural motif is of considerable importance in organic synthesis due to its versatile reactivity. ebsco.comumich.edu The proximity of the hydroxyl group to the double bond allows for a range of chemical transformations, making allylic alcohols valuable intermediates in the synthesis of complex molecules. ebsco.com

The reactivity of allylic alcohols is enhanced compared to simple alcohols, particularly in substitution reactions where the hydroxyl group can be readily replaced. ebsco.com They can undergo a variety of reactions, including oxidation, reduction, epoxidation, and rearrangements, providing access to a diverse array of other functional groups and molecular frameworks. mdpi.comorganic-chemistry.org This versatility makes the allylic alcohol moiety a crucial building block for constructing intricate molecular architectures. ebsco.com

Advanced Spectroscopic and Structural Elucidation of 1 2,3,4 Trimethoxyphenyl Prop 2 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 1-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides crucial information about the compound's stereochemistry.

The structural backbone of this compound is elucidated by assigning the chemical shifts of its constituent protons and carbons. The expected ¹H and ¹³C NMR chemical shifts are predicted based on the electronic environment of each nucleus, influenced by the electron-donating methoxy (B1213986) groups, the hydroxyl group, and the conjugated π-system.

Predicted ¹H and ¹³C NMR Chemical Shifts The following table outlines the predicted chemical shifts for this compound, recorded in a solvent such as CDCl₃.

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~130.0 |

| 2 | - | ~152.0 |

| 3 | - | ~142.0 |

| 4 | - | ~153.0 |

| 5 | 6.70 (d, J=8.5 Hz) | ~107.0 |

| 6 | 6.95 (d, J=8.5 Hz) | ~122.0 |

| 2-OCH₃ | 3.88 (s) | ~56.0 |

| 3-OCH₃ | 3.90 (s) | ~60.8 |

| 4-OCH₃ | 3.85 (s) | ~55.9 |

| 1' (CH-OH) | 5.25 (m) | ~72.0 |

| 2' (CH=) | 6.05 (ddd) | ~140.0 |

| 3' (=CH₂) | 5.30 (d, trans) / 5.15 (d, cis) | ~115.0 |

| OH | Variable (broad s) | - |

2D NMR experiments are essential for confirming the assignments made from 1D spectra and establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds. For this compound, COSY is critical for tracing the spin systems.

Expected COSY Correlations:

| Correlating Protons | Interpretation |

|---|---|

| H-5 / H-6 | Confirms the ortho relationship of the two aromatic protons. |

| H-1' / H-2' | Establishes the connectivity between the benzylic alcohol proton and the adjacent vinyl proton. |

| H-1' / OH | May be observable, confirming the alcohol proton's proximity to H-1'. |

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to, providing definitive C-H assignments.

Expected HSQC Correlations:

| Proton (¹H) | Correlated Carbon (¹³C) |

|---|---|

| H-5 | C-5 |

| H-6 | C-6 |

| 2-OCH₃ | 2-OCH₃ |

| 3-OCH₃ | 3-OCH₃ |

| 4-OCH₃ | 4-OCH₃ |

| H-1' | C-1' |

| H-2' | C-2' |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for connecting different fragments of the molecule.

Expected Key HMBC Correlations:

| Proton (¹H) | Correlated Carbons (¹³C) | Interpretation |

|---|---|---|

| H-6 | C-1, C-2, C-4, C-5 | Confirms the position of H-6 relative to the substituted carbons. |

| 2-OCH₃ | C-2 | Confirms the attachment of the methoxy group at the C-2 position. |

| 3-OCH₃ | C-3 | Confirms the attachment of the methoxy group at the C-3 position. |

| 4-OCH₃ | C-4 | Confirms the attachment of the methoxy group at the C-4 position. |

| H-1' | C-1, C-2, C-6, C-2', C-3' | Links the propenol side chain to the aromatic ring and confirms its internal structure. |

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining the molecule's preferred conformation and stereochemistry. A key expected correlation would be between the H-1' proton and the aromatic H-6 proton, indicating their spatial proximity.

The analysis of proton-proton coupling constants (J-values) is crucial for determining the stereochemistry of the prop-2-en-1-ol side chain. The magnitude of the J-coupling constant between two protons is dependent on the dihedral angle between them.

For the vinyl group (-CH=CH₂), the following couplings are expected:

A doublet of doublets of doublets (ddd) for H-2'.

Two distinct signals for the terminal H-3' protons, which are diastereotopic.

The coupling constants are key to understanding the geometry.

Expected J-Coupling Constants for the Propenol Moiety:

| Coupling | Description | Expected J-Value (Hz) | Interpretation |

|---|---|---|---|

| ³J (H-2'/H-3'trans) | Vicinal, trans | 15.0 - 18.0 | Characteristic of a trans relationship across the double bond. |

| ³J (H-2'/H-3'cis) | Vicinal, cis | 8.0 - 12.0 | Characteristic of a cis relationship across the double bond. |

| ²J (H-3'cis/H-3'trans) | Geminal | 0.5 - 3.0 | Coupling between protons on the same carbon. |

Analysis of these values allows for the complete stereochemical assignment of the side chain. For instance, in related chalcone (B49325) structures, the coupling constant for the vinylic protons is often around 15-16 Hz, indicating a trans (E) configuration. chemicalbook.combiointerfaceresearch.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is highly effective for identifying the key functional groups in this compound. The presence of hydroxyl, methoxy, alkene, and aromatic moieties gives rise to a characteristic infrared spectrum.

Characteristic FT-IR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic & Vinylic |

| 3000 - 2850 | C-H stretch (sp³) | Methoxy (-OCH₃) |

| 1650 - 1600 | C=C stretch | Vinylic |

| 1600, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1275 - 1200 | C-O stretch (asymmetric) | Aryl Ether (-O-CH₃) |

The broad absorption band above 3200 cm⁻¹ is a clear indicator of the hydroxyl group. The sharp peaks between 3000 and 2850 cm⁻¹ are characteristic of the methoxy groups. nih.gov The C=C stretching vibrations for both the aromatic ring and the vinyl group appear in the 1650-1450 cm⁻¹ region. mdpi.com

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

Expected Prominent Raman Bands:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H stretch | Aromatic & Vinylic |

| 1650 - 1600 | C=C stretch (symmetric) | Vinylic |

| 1610 - 1580 | C=C stretch (symmetric) | Aromatic Ring |

The symmetric C=C stretching of the vinyl group and the aromatic ring are expected to produce strong signals in the Raman spectrum. researchgate.net The symmetric "breathing" mode of the polysubstituted benzene (B151609) ring around 1000 cm⁻¹ is also a characteristic Raman feature. This technique is particularly useful for studying the carbon skeleton of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within the molecule. The presence of a conjugated system, consisting of the trimethoxyphenyl ring and the prop-2-en-1-ol side chain, results in characteristic absorption bands in the ultraviolet region.

The primary chromophore is the 2,3,4-trimethoxyphenylpropenol system. The hydroxyl (-OH) and methoxy (-OCH₃) groups act as auxochromes, which are electron-donating groups that can cause a shift of the absorption maxima to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity.

The expected electronic transitions are primarily π → π* transitions associated with the conjugated system. Related compounds like chalcones typically exhibit strong absorption bands in the UV region. biointerfaceresearch.comresearchgate.net

Expected UV-Vis Absorption Data (in Ethanol):

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

|---|---|---|

| π → π* | Benzene Ring (E2-band) | ~220 - 240 |

The absorption band around 270-300 nm is characteristic of the extended conjugation between the aromatic ring and the double bond. The position and intensity of this band can be sensitive to the solvent used (solvatochromism), with more polar solvents potentially causing slight shifts in the absorption maximum.

Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic molecules through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, confirming its elemental composition.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both allylic alcohols and methoxy-substituted benzene derivatives. Key fragmentation processes for alcohols include the loss of a water molecule (M-18) and alpha-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the oxygen atom. manusadventures.comlibretexts.orgyoutube.comwhitman.edu The presence of the allyl group facilitates the formation of a resonance-stabilized allylic cation. manusadventures.com

Expected Fragmentation Pathways:

Loss of Water: A prominent peak corresponding to the [M-H₂O]⁺ ion is anticipated due to the facile dehydration of the alcohol.

Alpha-Cleavage: Cleavage of the bond between the carbinol carbon and the trimethoxyphenyl ring would lead to a resonance-stabilized trimethoxybenzyl cation.

Allylic Cleavage: Loss of the vinyl group (•CH=CH₂) can also be a potential fragmentation pathway.

Loss of Methyl Radicals: The methoxy groups on the phenyl ring can undergo cleavage, leading to the loss of methyl radicals (•CH₃) and subsequent rearrangement.

A hypothetical fragmentation pattern and the corresponding m/z values are presented in the interactive table below.

| Fragment Ion | Proposed Structure | m/z (calculated) | Fragmentation Pathway |

| [M]⁺ | C₁₂H₁₆O₄⁺ | 224.10 | Molecular Ion |

| [M-H₂O]⁺ | C₁₂H₁₄O₃⁺ | 206.09 | Dehydration |

| [M-CH₃]⁺ | C₁₁H₁₃O₄⁺ | 209.08 | Loss of a methyl radical from a methoxy group |

| [M-C₃H₅O]⁺ | C₉H₁₁O₃⁺ | 167.07 | Alpha-cleavage and rearrangement |

| [C₁₀H₁₁O₃]⁺ | Trimethoxybenzyl cation | 181.07 | Benzylic cleavage |

This table is predictive and based on established fragmentation patterns of similar functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.comnih.govnih.gov While a crystal structure for this compound has not been specifically reported in the surveyed literature, analysis of related structures, such as chalcones containing trimethoxyphenyl moieties, provides valuable insights into the potential solid-state conformation and intermolecular interactions. uomphysics.netresearchgate.netuomphysics.net

For instance, the crystal structure of 1-(2-hydroxy-4-methoxyphenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one reveals an approximately planar molecule with specific dihedral angles between the phenyl rings. researchgate.net It is plausible that this compound would also adopt a conformation that minimizes steric hindrance.

Anticipated Structural Features:

Hydrogen Bonding: The hydroxyl group is expected to participate in intermolecular hydrogen bonding, forming chains or more complex networks in the crystal lattice. This is a common feature in the crystal structures of alcohols.

π-π Stacking: The trimethoxyphenyl rings may engage in π-π stacking interactions, further stabilizing the crystal packing.

Conformation: The relative orientation of the trimethoxyphenyl group and the prop-2-en-1-ol moiety will be influenced by steric and electronic factors.

A hypothetical table of crystallographic data, based on typical values for similar organic molecules, is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| V (ų) | ~1500-2000 |

| Z | 4 |

| Hydrogen Bonding | O-H···O interactions expected |

This table is for illustrative purposes and represents plausible data for a compound of this nature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

This compound possesses a chiral center at the carbinol carbon, and therefore can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying chiral molecules. rsc.orgnih.govnih.gov CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds in solution.

While specific CD data for this compound is not available, general principles for chiral alcohols can be applied. Saturated chiral alcohols are known to exhibit significant Cotton effects in the vacuum ultraviolet region (around 185-198 nm). rsc.org The presence of the chromophoric trimethoxyphenyl and vinyl groups in the target molecule would likely result in CD bands at longer wavelengths, which are more readily accessible.

The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophores around the chiral center. Theoretical calculations, in conjunction with experimental CD data, can be employed to assign the absolute configuration of the enantiomers.

A representative table illustrating the type of data obtained from a chiroptical analysis is shown below.

| Enantiomer | λ_max (nm) | Δε (M⁻¹cm⁻¹) | Cotton Effect Sign |

| (+)-Enantiomer | ~220-250 | Positive | Positive |

| (-)-Enantiomer | ~220-250 | Negative | Negative |

This table is a generalized representation of expected circular dichroism data for a pair of enantiomers.

Computational and Theoretical Chemistry Studies on 1 2,3,4 Trimethoxyphenyl Prop 2 En 1 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium-sized organic molecules. It is frequently used to determine the electronic and structural properties of phenylpropanoids and their derivatives. For 1-(2,3,4-trimethoxyphenyl)prop-2-en-1-ol, DFT calculations would typically be performed using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to provide a detailed understanding of its molecular characteristics. researchgate.net

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, the process would involve calculating the bond lengths, bond angles, and dihedral angles that define its structure.

Table 1: Predicted Key Geometric Parameters for this compound (Illustrative, based on related structures)

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C-C (Aromatic) | 1.39 - 1.41 Å | Bond lengths within the phenyl ring. |

| C-O (Methoxy) | 1.36 - 1.38 Å | Bond lengths of the methoxy (B1213986) groups attached to the ring. |

| C-C (Side Chain) | 1.48 - 1.52 Å | Single bond connecting the ring to the side chain. |

| C=C (Side Chain) | 1.33 - 1.35 Å | Double bond in the propene group. |

Note: This data is illustrative and based on typical values for similar phenylpropanoid structures calculated using DFT methods.

The electronic properties of a molecule are critical for understanding its reactivity and spectroscopic behavior. DFT calculations provide valuable information on the distribution of electrons within the molecule.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial indicator of chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. nih.govmdpi.com For trimethoxy-substituted aromatic compounds, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO may be distributed across the propenol side chain.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to identify regions that are rich or poor in electrons. researchgate.netmdpi.com Red-colored regions indicate negative potential (electron-rich), which are susceptible to electrophilic attack, while blue-colored regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. In this compound, the oxygen atoms of the methoxy and hydroxyl groups would be expected to be regions of high negative potential, making them potential sites for hydrogen bonding. mdpi.com

Table 2: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value Range | Significance |

|---|---|---|

| EHOMO | -5.5 to -6.5 eV | Indicates electron-donating ability. |

| ELUMO | -0.5 to -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.5 eV | Correlates with chemical reactivity and stability. |

Note: These values are estimations based on DFT calculations performed on analogous phenylpropanoids and chalcones.

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be obtained. These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, allowing for a direct comparison with experimental spectra. This correlation helps in the assignment of specific vibrational bands observed in experimental FT-IR or Raman spectroscopy to particular functional groups and types of molecular motion (e.g., C-H stretching, C=C bending). nih.gov For this compound, characteristic frequencies would be expected for the O-H stretch, aromatic C-H stretches, C=C stretch of the vinyl group, and C-O stretches of the methoxy groups.

Molecular Dynamics and Simulation Studies

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. While DFT provides a static picture of a single molecule, MD simulations can model the movements and interactions of a molecule with its environment, such as a solvent or a biological macromolecule, over time. For a compound like this compound, MD simulations could be employed to understand its conformational dynamics in an aqueous solution or to simulate its binding process within the active site of a protein. These simulations provide insights into the stability of binding poses predicted by molecular docking and can help elucidate the key interactions that stabilize the ligand-protein complex. researchgate.net

Prediction of Reactivity Descriptors

Based on the energies of the frontier molecular orbitals (HOMO and LUMO), several global reactivity descriptors can be calculated. These descriptors, derived from conceptual DFT, provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo a change in its electron cloud.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

These descriptors are valuable for comparing the reactivity of different molecules in a series and for predicting the types of reactions they are likely to undergo. mdpi.com

Table 3: Global Reactivity Descriptors (Illustrative Formulas and Significance)

| Descriptor | Formula | Significance |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | Reciprocal of hardness; indicates higher reactivity. |

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is instrumental in drug discovery and molecular biology. nih.gov For this compound, molecular docking could be used to investigate its potential binding affinity and mode of interaction with various biological targets. For instance, studies on the related compound β-asarone have used docking to explore its interactions with dopamine (B1211576) receptors. nih.gov The docking process involves placing the ligand (the small molecule) into the binding site of the protein and scoring the different poses based on a scoring function that estimates the binding free energy. The results can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. researchgate.net

Non-Linear Optical (NLO) Property Predictions

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical studies on the non-linear optical (NLO) properties of this compound. While extensive research exists for structurally similar compounds, particularly chalcone (B49325) derivatives which feature a prop-2-en-1-one backbone, direct computational data for the titled compound with its characteristic hydroxyl group is not publicly available.

Chalcones, which are α,β-unsaturated ketones, have been a significant focus of NLO research due to their extended π-conjugated systems that are often conducive to large hyperpolarizabilities. researchgate.netnih.gov Theoretical investigations, frequently employing Density Functional Theory (DFT), have been instrumental in elucidating the structure-property relationships within this class of molecules. researchgate.netnih.gov These studies typically calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) to predict the NLO response of different derivatives. dtic.milnih.gov

The general principles gleaned from studies on related molecules suggest that the NLO properties of organic compounds are intrinsically linked to their molecular structure, including the presence and positioning of electron-donating and electron-withdrawing groups, and the extent of π-electron delocalization. researchgate.net For instance, the methoxy groups (-OCH3) present on the phenyl ring of this compound are known electron-donating groups, which could potentially influence the molecule's electronic properties. However, without specific computational studies on this exact molecule, any discussion of its NLO properties would be purely speculative.

Due to the lack of available data, no detailed research findings or data tables for the NLO properties of this compound can be presented. Further computational research is required to determine the specific values for its dipole moment, polarizability, and first-order hyperpolarizability and to accurately predict its potential for NLO applications.

Applications of 1 2,3,4 Trimethoxyphenyl Prop 2 En 1 Ol in Specialized Chemical Fields

Role as Synthetic Intermediates in Complex Molecule Synthesis

The true value of 1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol in organic synthesis lies in its capacity to serve as a versatile intermediate. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond, which can also participate in pericyclic reactions, allows for a multitude of chemical transformations.

While the direct synthesis of this compound is not extensively documented, a common route to such allylic alcohols is the reduction of the corresponding α,β-unsaturated ketone, in this case, (2E)-1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, also known as 2,3,4-trimethoxychalcone. This reduction can be achieved using various reagents, such as sodium borohydride (B1222165), to yield the target alcohol. The chalcone (B49325) precursor itself is typically synthesized via a Claisen-Schmidt condensation between 2,3,4-trimethoxybenzaldehyde (B140358) and acetone (B3395972). iucr.org

Building Blocks for Natural Product Analogue Synthesis

Enantioenriched allylic alcohols are highly sought-after building blocks in the synthesis of natural products and their analogues due to their prevalence in biologically active molecules. nih.gov The this compound scaffold can be envisioned as a key component in the synthesis of various complex structures. The allylic alcohol functionality is a precursor to epoxides, vicinal diols, and can undergo stereospecific reactions.

For instance, the trimethoxyphenyl moiety is a key feature in numerous natural products with significant biological activities, such as combretastatin (B1194345) A-4. nih.gov Synthetic strategies often involve the modification of chalcone-like precursors bearing this group. mdpi.com The conversion of a trimethoxychalcone to its corresponding allylic alcohol, this compound, would open up new avenues for derivatization, allowing for the introduction of diverse functionalities and the construction of novel natural product analogues. The Barbier reaction, a metal-mediated allylation, is another powerful tool for generating homoallylic alcohols that are key intermediates in natural product synthesis. rsc.orgresearchgate.net

| Reaction Type | Potential Transformation of this compound | Application in Analogue Synthesis |

| Epoxidation | Conversion of the double bond to an epoxide | Precursor for diols, amino alcohols, and other functional groups |

| Dihydroxylation | Formation of a 1,2,3-triol | Introduction of chirality and increased polarity |

| Allylic Substitution | Replacement of the hydroxyl group with other nucleophiles | Diversification of the molecular scaffold |

| Cycloaddition | Participation of the double bond in Diels-Alder or other cycloadditions | Construction of complex ring systems |

Precursors for Agrochemicals

The structural components of this compound are found in various agrochemical compounds. The trimethoxyphenyl group, in particular, is present in some pesticides and herbicides where it contributes to the molecule's bioactivity and metabolic stability. While direct application of this specific alcohol as an agrochemical precursor is not documented, its potential can be inferred from the reactivity of its functional groups.

The allylic alcohol moiety can be transformed into a variety of other functional groups that are common in agrochemicals, such as ethers, esters, and halides. These transformations could be used to fine-tune the biological activity, soil mobility, and environmental persistence of a potential agrochemical. Furthermore, the trimethoxyphenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents to modulate its properties.

Exploration in Materials Science

The unique combination of a polymerizable group (the allyl moiety) and a functional aromatic ring makes this compound an interesting candidate for materials science applications.

Monomer for Polymer Synthesis

Allyl alcohol and its derivatives are known to be used as monomers in the synthesis of specialty polymers. gantrade.comgoogle.com The polymerization of allyl alcohol itself can be challenging due to degradative chain transfer, but it can be copolymerized with other monomers to introduce hydroxyl functionality into the polymer backbone. acs.orgtandfonline.com This hydroxyl group can then be used for cross-linking or further post-polymerization modification. nih.gov

In the case of this compound, its polymerization would lead to a polymer with pendant trimethoxyphenyl groups and hydroxyl groups. The bulky trimethoxyphenyl substituent would likely influence the polymer's physical properties, such as its glass transition temperature and solubility. The resulting functional polymer could have applications in coatings, adhesives, and as a matrix for other materials.

| Polymerization Method | Potential Outcome with this compound | Potential Polymer Properties |

| Radical Copolymerization | Incorporation into copolymers with monomers like styrene (B11656) or acrylates | Thermoplastics with tunable refractive index and surface energy |

| Ring-Opening Metathesis Polymerization (ROMP) | Potential for controlled polymerization if derivatized | Well-defined polymer architectures |

| Post-polymerization Modification | Functionalization of the hydroxyl groups after polymerization | Creation of materials with tailored properties |

Investigation of Optoelectronic Properties

π-conjugated organic materials are of great interest for their applications in electronic and optoelectronic devices. taylorfrancis.com The introduction of electron-donating groups, such as methoxy (B1213986) groups, onto aromatic rings can significantly influence the material's electronic properties, including its HOMO/LUMO energy levels and absorption/emission spectra. nih.govnih.gov

Compounds containing trimethoxyphenyl groups have been investigated for their optoelectronic properties. rsc.org The this compound molecule, with its conjugated system and electron-rich aromatic ring, could exhibit interesting photophysical properties. Furthermore, polymers derived from this monomer could have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The trimethoxyphenyl groups could enhance the polymer's charge-transporting capabilities and influence its solid-state packing, which is crucial for device performance.

Mechanistic Investigations of Bio-relevant Molecular Interactions (In Vitro and In Silico)

The trimethoxyphenyl moiety is a well-established pharmacophore found in a variety of biologically active compounds, including anticancer and anti-inflammatory agents. nih.govnih.gov Therefore, this compound and its derivatives are valuable tools for studying the molecular interactions that underpin these biological activities.

In vitro studies with this compound could involve assessing its ability to inhibit specific enzymes or interact with cellular receptors. For example, many compounds with trimethoxyphenyl rings are known to interact with tubulin, inhibiting its polymerization and leading to cell cycle arrest. nih.gov

In silico molecular docking studies are a powerful method to predict and analyze the binding of small molecules to biological macromolecules. mdpi.com Such studies could be employed to investigate the potential interactions of this compound with various protein targets. The hydroxyl group and the methoxy groups of the molecule can act as hydrogen bond donors and acceptors, respectively, while the aromatic ring can participate in π-π stacking and hydrophobic interactions. These computational models can guide the design of new derivatives with improved binding affinity and selectivity.

| Target | Potential Interaction with this compound | Investigative Technique |

| Tubulin | Binding to the colchicine (B1669291) site, inhibiting polymerization | Molecular Docking, In Vitro Polymerization Assays |

| Cyclooxygenase (COX) | Inhibition of COX-1 and/or COX-2 enzymes | Molecular Docking, In Vitro Enzyme Inhibition Assays |

| Kinases | Inhibition of specific kinase activity | Molecular Docking, In Vitro Kinase Assays |

| DNA | Intercalation or groove binding | Molecular Docking, Spectroscopic Titrations rsc.org |

Despite a comprehensive search for scientific literature, no specific research data was found for the chemical compound This compound regarding its applications in the specialized chemical fields outlined in the request.

Therefore, it is not possible to provide the requested article with detailed research findings, data tables, and specific mechanisms of action for the following sections:

Antioxidant Mechanisms

The available scientific literature focuses on related chalcone derivatives with different substitution patterns on the phenyl ring, but not on the specific molecule of interest. Adhering to the strict instruction to only include information about "this compound," no content can be generated.

Emerging Research Frontiers for 1 2,3,4 Trimethoxyphenyl Prop 2 En 1 Ol

Novel Catalytic Transformations

The chemical structure of 1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol, with its reactive hydroxyl and allyl groups, makes it an ideal candidate for a variety of catalytic transformations. Research in this area is focused on developing new, efficient, and stereoselective synthetic methods.

One of the primary areas of investigation is the catalytic asymmetric synthesis of the molecule itself. The reduction of the parent chalcone (B49325), 1-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, is a promising route. Asymmetric transfer hydrogenation, utilizing chiral ruthenium or iridium catalysts, could provide a method for producing enantiomerically pure forms of the alcohol. This is a well-established method for the stereoselective reduction of ketones and the kinetic resolution of racemic allylic alcohols. shu.edursc.org

Once synthesized, this compound can undergo a range of catalytic allylic substitution reactions. These reactions are valuable for creating new carbon-carbon and carbon-heteroatom bonds. acs.org Palladium-catalyzed reactions, for example, could be used for allylic amination and etherification, opening pathways to new classes of compounds with potential biological activity. libretexts.orgmdpi.com The trimethoxyphenyl moiety is expected to influence the regioselectivity and stereoselectivity of these reactions, a key area for future research.

Furthermore, the oxidation of this compound offers another avenue for exploration. Catalytic oxidation could selectively convert the alcohol to the corresponding aldehyde or carboxylic acid, providing valuable synthetic intermediates. smolecule.com The development of green oxidation methods using catalysts like platinum with hydrogen peroxide is a particularly promising direction. rsc.org

Table 1: Potential Catalytic Transformations of this compound

| Transformation | Catalyst Type | Potential Products | Research Focus |

|---|---|---|---|

| Asymmetric Reduction of Parent Chalcone | Chiral Ru or Ir complexes | Enantiopure (R)- or (S)-1-(2,3,4-Trimethoxyphenyl)prop-2-en-1-ol | High enantioselectivity and yield |

| Allylic Amination | Pd complexes with chiral ligands | Chiral allylic amines | Regio- and stereocontrol |

| Allylic Etherification | Pd or Ir complexes | Chiral allylic ethers | Green reaction conditions |

| Oxidation | Pt, Ru, or other transition metals | 1-(2,3,4-Trimethoxyphenyl)prop-2-enal or 1-(2,3,4-Trimethoxyphenyl)prop-2-enoic acid | Selective and environmentally friendly methods |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, is a modern approach to chemical synthesis with significant advantages over traditional batch processing, including improved safety, scalability, and reaction control. rsc.org The application of flow chemistry to the synthesis and transformation of this compound is a key area of emerging research.

The synthesis of the target alcohol via the reduction of its corresponding chalcone is well-suited to a flow process. A packed-bed reactor containing a supported catalyst, such as palladium on carbon, could be used for the continuous hydrogenation of the chalcone precursor. mdpi.com This approach allows for precise control of temperature, pressure, and residence time, leading to higher yields and purity.

Flow chemistry also enables multi-step synthetic sequences to be performed in a continuous manner, without the need for isolating intermediates. For example, the synthesis of this compound could be directly followed by a subsequent catalytic transformation, such as an allylic substitution or oxidation, in a second flow reactor. This "end-to-end" synthesis approach is highly efficient and can significantly reduce production time and waste. researchgate.net

Chemoinformatics and Big Data Analysis for Structural Relationships

Chemoinformatics and big data analysis are powerful tools for understanding the relationship between a molecule's structure and its chemical and biological properties. For this compound, these computational approaches can be used to predict its properties, guide the design of new derivatives, and identify potential applications.

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of this research. By analyzing a dataset of related trimethoxyphenyl compounds with known biological activities, a QSAR model can be developed to predict the potential activity of this compound. researchgate.netscholarsresearchlibrary.com These models use calculated molecular descriptors to establish a mathematical relationship between structure and activity.

Molecular docking simulations can provide insights into how this compound might interact with biological targets, such as enzymes or receptors. The trimethoxyphenyl group is a known feature in some compounds that interact with tubulin, a protein involved in cell division. nih.gov Docking studies could explore the potential for this alcohol to bind to tubulin or other cancer-related targets.

Big data analysis of chemical databases can help to identify structural analogues of this compound with known properties or applications. This can provide valuable leads for new research directions and help to prioritize synthetic efforts.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 224.26 g/mol | Influences solubility and transport properties |

| LogP | 2.35 | Predicts lipophilicity and membrane permeability |

| Number of Hydrogen Bond Donors | 1 | Potential for hydrogen bonding interactions |

| Number of Hydrogen Bond Acceptors | 4 | Potential for hydrogen bonding interactions |

| Polar Surface Area | 47.9 Ų | Relates to drug transport and bioavailability |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |

Advanced Materials Integration

The unique chemical structure of this compound makes it a promising building block for the creation of advanced materials with novel properties. The presence of both a polymerizable allyl group and a functional trimethoxyphenyl moiety allows for the synthesis of specialty polymers and functional materials.

Allylic alcohols are known to be valuable monomers in polymer synthesis. gantrade.comebsco.com this compound could be copolymerized with other monomers, such as styrene (B11656) or acrylates, to produce functional polymers. The incorporation of the trimethoxyphenyl group could enhance the thermal stability, alter the refractive index, or introduce UV-absorbing properties to the resulting polymer.

The hydroxyl group of the molecule provides a handle for further functionalization, allowing it to be incorporated into polyester (B1180765) or polyurethane networks. This could lead to the development of new thermosetting resins with tailored properties, such as improved adhesion, chemical resistance, or biocompatibility.

Furthermore, the potential for this compound to be used in the development of functional coatings and composites is an exciting area of research. Its integration into a polymer matrix could lead to materials with applications in electronics, optics, or biomedicine. The specific properties imparted by the trimethoxyphenyl group would be a key factor in determining the ultimate application of these advanced materials.

Q & A

Q. Methodology :

- Claisen-Schmidt Condensation Adaptation : While the target compound is an allylic alcohol, analogous chalcone syntheses (e.g., ) suggest starting with a ketone (e.g., 2,3,4-trimethoxyacetophenone) and an aldehyde (e.g., acrolein derivative). Ethanol or methanol as solvents with catalytic KOH or NaOH (40% aqueous, as in ) under reflux may initiate aldol addition.

- Reduction Step : Post-condensation, selective reduction of the α,β-unsaturated ketone intermediate using NaBH4 or LiAlH4 could yield the allylic alcohol. Monitor reaction progress via TLC (hexane:ethyl acetate) and purify via column chromatography.

- Optimization : Adjust molar ratios (1:1 ketone:aldehyde), temperature (0–5°C for controlled addition), and catalyst concentration to minimize side products. Use spectroscopic characterization (1H/13C NMR) to confirm regiochemistry .

Advanced: How can X-ray crystallography resolve stereochemical uncertainties in this compound?

Q. Methodology :

- Data Collection : Grow single crystals via slow evaporation (ethanol/water mix). Collect diffraction data using a synchrotron or laboratory X-ray source (Cu-Kα radiation, λ = 1.54178 Å).

- Structure Refinement : Use SHELXL () for refinement. Initial phases solved via direct methods (SHELXS), followed by full-matrix least-squares refinement. Apply anisotropic displacement parameters for non-H atoms.

- Validation : Check for π-π stacking (e.g., ) and hydrogen bonds (C—H···O) using Mercury or Olex2. Report Flack parameter to confirm absolute configuration if chiral centers exist .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodology :

- 1H/13C NMR : Identify methoxy (δ ~3.8–3.9 ppm), allylic alcohol protons (δ ~4.5–5.5 ppm), and aromatic protons (δ ~6.5–7.5 ppm). Compare with DFT-calculated shifts for validation.

- IR Spectroscopy : Confirm hydroxyl (ν ~3200–3500 cm⁻¹) and conjugated C=C (ν ~1600–1650 cm⁻¹).

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]+ and fragmentation patterns .

Advanced: How can graph set analysis predict hydrogen-bonding networks in its crystal structure?

Q. Methodology :

- Etter’s Rules : Apply graph set notation (e.g., ) to classify hydrogen bonds. Identify donor-acceptor pairs (e.g., O—H···O) from crystallographic data.

- Network Topology : Use PLATON or TOPOS to map 1D chains or 2D sheets. Correlate packing motifs (e.g., herringbone vs. layered) with methoxy group orientations.

- Implications : Predict solubility and stability trends based on intermolecular interactions (e.g., strong H-bonds reduce solubility in nonpolar solvents) .

Advanced: How to address contradictions in spectroscopic vs. crystallographic data?

Q. Methodology :

- Case Example : If NMR suggests equatorial methoxy groups but XRD shows axial positions, re-examine solvent effects (NMR in solution vs. solid-state XRD).

- Dynamic Effects : Use VT-NMR to probe conformational flexibility. Compare with DFT-optimized gas-phase structures (Gaussian09, B3LYP/6-31G*).

- Validation : Cross-check with NOESY/ROESY for spatial proximity of substituents .

Basic: What purification methods are effective for isolating this compound?

Q. Methodology :

- Chromatography : Use silica gel column chromatography with gradient elution (hexane → ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Slow cooling enhances crystal quality.

- HPLC : For trace impurities, employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) .

Advanced: How can computational modeling predict biological activity?

Q. Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., kinases or GPCRs). Parameterize methoxy groups as hydrogen-bond acceptors.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA).

- SAR Analysis : Modify substituents (e.g., replacing methoxy with hydroxyl) and compare docking scores. Validate with in vitro assays .

Advanced: What strategies mitigate crystal twinning or disorder in XRD analysis?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.